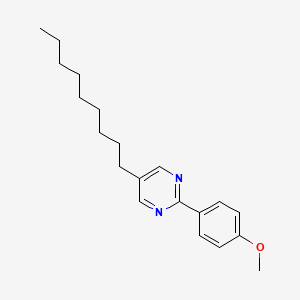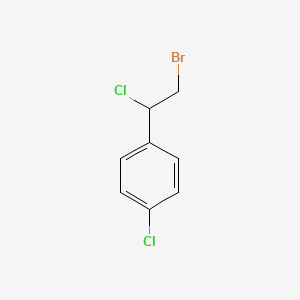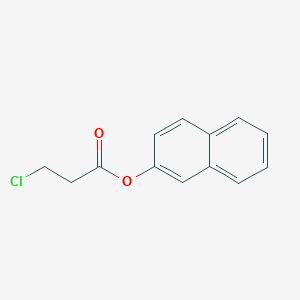![molecular formula C43H39ClF6N2O4 B14334326 2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate CAS No. 99051-49-7](/img/no-structure.png)
2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate” is a complex organic molecule that belongs to the class of benzoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzoindole core, the introduction of the trifluoroethyl groups, and the final assembly of the polyene chain. Common reagents used in these reactions include dimethyl sulfate, trifluoroacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. This can lead to insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its potential pharmacological properties. This includes its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs or diagnostic agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoindole derivatives and polyene compounds. These molecules share structural similarities but may differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Propriétés
| 99051-49-7 | |
Formule moléculaire |
C43H39ClF6N2O4 |
Poids moléculaire |
797.2 g/mol |
Nom IUPAC |
2-[11-[1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indol-3-ium-2-yl]undeca-2,4,6,8,10-pentaenylidene]-1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indole;perchlorate |
InChI |
InChI=1S/C43H39F6N2.ClHO4/c1-40(2)36(50(28-42(44,45)46)34-26-24-30-18-14-16-20-32(30)38(34)40)22-12-10-8-6-5-7-9-11-13-23-37-41(3,4)39-33-21-17-15-19-31(33)25-27-35(39)51(37)29-43(47,48)49;2-1(3,4)5/h5-27H,28-29H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
XHKFHCDVZNLBPL-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(F)(F)F)C=CC=CC=CC=CC=CC=C4C(C5=C(N4CC(F)(F)F)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)






